![molecular formula C10H17N4O2+ B13876604 Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group and a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium typically involves multiple steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.
Quaternization: The final step involves the quaternization of the nitrogen atom in the dimethylaminoethyl group using methyl iodide to form the azanium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino-substituted pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group and the dimethylaminoethyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the nitro group and the pyridine ring.
N,N-Dimethylethanolamine: Contains a dimethylamino group but differs in the rest of the structure.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a similar dimethylaminoethyl group but has an ethoxy linkage instead of a pyridine ring.
Uniqueness
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is unique due to the presence of the nitro group and the pyridine ring, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17N4O2+ |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium |
InChI |
InChI=1S/C10H17N4O2/c1-11-6-7-14(2,3)9-4-5-10(12-8-9)13(15)16/h4-5,8,11H,6-7H2,1-3H3/q+1 |
Clave InChI |
CXNHXGBFIYWDKS-UHFFFAOYSA-N |
SMILES canónico |
CNCC[N+](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)


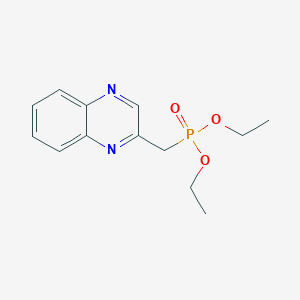
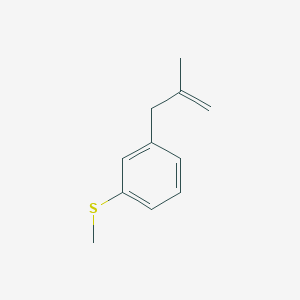
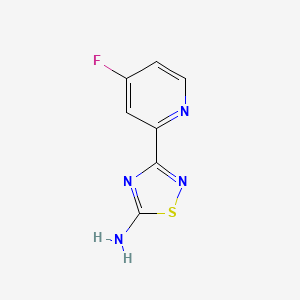

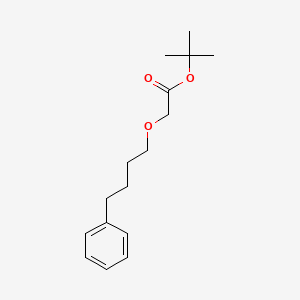


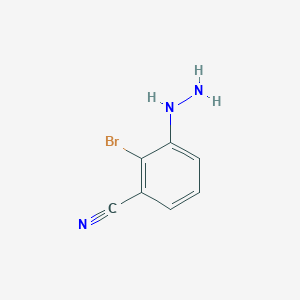

![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
